
4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8INO. This compound is characterized by the presence of an iodine atom, two methyl groups, and an aldehyde functional group attached to a pyrrole ring. It is used in various scientific fields, particularly in the synthesis of pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
The synthesis of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating more complex organic molecules.
Biology
The compound has been utilized in biological studies to investigate enzyme mechanisms and cellular pathways. Its electrophilic nature allows it to interact with nucleophilic sites on enzymes, potentially modulating their activity. This property is particularly relevant for developing enzyme inhibitors that can serve therapeutic purposes .
Medicine
Research indicates that this compound exhibits potential therapeutic properties, including antimicrobial and antifungal activities. The presence of iodine enhances its reactivity with biological targets, making it a candidate for drug development aimed at treating infections . Additionally, it has been explored in the context of monoclonal antibody production, where it was found to improve cell-specific productivity without compromising cell viability .
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. The compound's structure allows it to inhibit microbial growth effectively. For instance, research indicated that derivatives of this compound could enhance the efficacy of treatments against various bacterial strains .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are critical in various biological processes. By forming covalent bonds with nucleophilic sites on these enzymes, it can alter their functions and potentially lead to therapeutic applications in diseases where enzyme modulation is beneficial .
Wirkmechanismus
The mechanism of action of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and biological properties.
4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
4-Chloro-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Biologische Aktivität
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C7H8INO, features an iodine atom, two methyl groups, and an aldehyde functional group attached to a pyrrole ring. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a valuable subject of study.
The compound undergoes several significant chemical reactions:
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : The aldehyde can be reduced to a primary alcohol with reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities.
Antimicrobial and Antifungal Properties
Research indicates that this compound possesses potential antimicrobial and antifungal properties. The presence of the iodine atom enhances its reactivity and interaction with biological targets, which may inhibit microbial growth .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes, which is vital in drug development. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on enzymes, potentially modulating their activity . This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications.
Case Studies
The biological activity of this compound is largely attributed to its ability to act as an electrophile. The aldehyde group allows for interactions with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This mechanism is crucial for its application as an enzyme inhibitor and in medicinal chemistry .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | Lacks iodine; different reactivity | Limited antimicrobial properties |
4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Bromine instead of iodine; altered reactivity | Potentially similar but less reactive |
4-Chloro-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Chlorine instead of iodine | Varies in biological activity |
The presence of iodine in this compound significantly influences its reactivity and potential biological effects compared to these analogs.
Eigenschaften
IUPAC Name |
4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-4-6(3-10)7(8)5(2)9-4/h3,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTRYOCBTZKJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.